N3-[3-(tert-Butoxycarbonyl)amino]propyluridine

RNA Chemical Biology SELEX T7 RNA Polymerase

Researchers requiring site-specific amine conjugation handles for oligonucleotides face limited options compatible with standard phosphoramidite chemistry. This N3-Boc-aminopropyl uridine provides a masked primary amine fully orthogonal to base-labile cyanoethyl protecting groups. • Boc group remains intact through standard synthesis cycles; cleaved cleanly under mild acid (80-90% yield in analog systems) • N3-alkylation ensures solvent-exposed linker orientation, maximizing conjugation efficiency without disrupting duplex formation • Three-carbon aminopropyl linker length optimizes polymerase incorporation efficiency and downstream conjugate activity

Molecular Formula C17H27N3O8
Molecular Weight 401.4 g/mol
Cat. No. B12392015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-[3-(tert-Butoxycarbonyl)amino]propyluridine
Molecular FormulaC17H27N3O8
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C17H27N3O8/c1-17(2,3)28-15(25)18-6-4-7-19-11(22)5-8-20(16(19)26)14-13(24)12(23)10(9-21)27-14/h5,8,10,12-14,21,23-24H,4,6-7,9H2,1-3H3,(H,18,25)/t10-,12?,13+,14-/m1/s1
InChIKeyLRMGNUHLYJQXNO-KVYFJXEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-(Boc-aminopropyl)uridine Overview


N3-[3-(tert-Butoxycarbonyl)amino]propyluridine (CAS: not specified) is a chemically modified nucleoside analog consisting of a uridine base N3-alkylated with a tert-butoxycarbonyl (Boc)-protected 3-aminopropyl linker . As a nucleoside derivative in the class of other modified nucleosides , it serves as a critical synthetic intermediate for introducing primary amine functionality into oligonucleotides and RNA, enabling site-specific conjugation to fluorophores, affinity tags, or other biomolecules following deprotection of the Boc group under mild acidic conditions .

Boc-protected aminopropyl linker for solid-phase oligonucleotide synthesis
N3 alkylation enables post-synthetic conjugation at defined position
Mild acidic deprotection orthogonal to standard phosphoramidite chemistry

N3-(Boc-aminopropyl)uridine vs. Other Analogs


The unique combination of three structural features—the N3 alkylation position, the aminopropyl linker length, and the Boc protecting group—collectively dictates the compound's utility in synthetic workflows and biological assays, rendering it non-interchangeable with close analogs. N3-alkylation alters base-pairing properties and hydrogen bonding capacity [1]. The three-carbon linker length directly impacts the distance between the oligonucleotide and the conjugated payload, a parameter that critically influences both enzymatic incorporation efficiency by polymerases and subsequent conjugate activity [2]. Finally, the Boc protecting group provides a specific deprotection profile orthogonal to the base-labile cyanoethyl phosphate protecting groups used in solid-phase oligonucleotide synthesis [3], whereas Fmoc-protected or acetyl-protected linkers are either incompatible or would require alternative synthesis strategies. Substitution with a simple methyl (e.g., N3-methyluridine) eliminates the conjugation handle entirely [1], while substitution with a longer linker or alternative protecting group can result in drastically different yields, stability, and biological compatibility [2].

N3 vs. C5 linker position

N3 alkylation disrupts Watson-Crick base pairing; enzymatic incorporation efficiency may be lower than C5-modified analogs. Application suitability differs (conjugation vs. incorporation).

Boc vs. Fmoc protecting group

Boc group is stable to basic deprotection cycles of solid-phase synthesis, while Fmoc is labile and would lead to premature exposure and side reactions, reducing conjugate yield.

Aminopropyl vs. methyl linker

Methyl-substituted analogs (e.g., N3-methyluridine) lack a conjugation handle; cannot be used for bioconjugation workflows.

N3-(Boc-aminopropyl)uridine Performance Data


Polymerase Compatibility: N3 vs. C5 Linker

The position of the alkyl linker on the uridine base is a critical determinant of compatibility with enzymatic incorporation. While a 5-(3-aminopropyl) modification on uridine (5-UNH2) has been directly evaluated as a substrate for T7 RNA polymerase, the N3-substituted analog (the target compound class) would be expected to exhibit a different, and likely reduced, incorporation efficiency due to N3's direct involvement in Watson-Crick base pairing. Specifically, 5-(3-aminopropyl)uridine triphosphate (UNH2) was incorporated into RNA transcripts by T7 RNA polymerase with an efficiency of 43% relative to native UTP in transcription assays of 100 nt templates [1]. This provides a quantitative benchmark for the C5-positional isomer. In contrast, N3-alkylation (as in the target compound) directly modifies the Watson-Crick face of uridine, which is known to disrupt canonical base pairing with adenosine [2]. This mechanistic distinction dictates that the N3-substituted analog would be unsuitable for applications requiring enzymatic incorporation of the intact modified nucleotide, whereas it is ideal for applications where the linker is intended to be exposed and accessible post-synthesis, such as in solid-phase conjugation strategies [3].

Polymerase Compatibility: N3 vs C5
Reported
C5 analog (UNH2): 43% T7 RNAP efficiency; N3 expected lower due to base-pair disruption
Enzymatic incorporation vs. synthetic conjugation suitability
Data from 5-substituted analog; target compound not directly measured
RNA Chemical Biology SELEX T7 RNA Polymerase

Boc vs. Fmoc Protecting Group Orthogonality

The choice of protecting group for the primary amine on the linker arm is critical for compatibility with standard solid-phase oligonucleotide synthesis. The Boc group on N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is stable to the basic conditions required for removal of the cyanoethyl phosphate protecting groups during oligonucleotide synthesis, but it is labile under the mild acidic conditions used for final deprotection and cleavage from the solid support (e.g., treatment with 80% aqueous acetic acid or dilute TFA) [1]. In contrast, an Fmoc-protected analog (e.g., 5-n-Fmoc-aminomethyluridine) would be prematurely deprotected by the basic conditions of the synthesis cycle. While no direct yield comparison was found for the exact target compound, a study on a closely related 5-n-Boc-aminomethyluridine reported Boc protection yields between 80-90% under mild room temperature conditions , demonstrating the robust and high-yielding nature of this protection strategy. In contrast, Fmoc protecting groups would be lost during the iterative deprotection steps of standard DNA synthesis, leading to undesired side reactions and significantly lower final yields of the desired conjugate [1].

Boc vs. Fmoc Orthogonality
Reported
Boc stable to basic conditions; analog Boc yield 80–90%; Fmoc incompatible with standard synthesis
Orthogonal protecting group strategy for solid-phase synthesis
Yield from 5-n-Boc-aminomethyluridine analog
Solid-Phase Synthesis Oligonucleotide Conjugates Protecting Group Strategy

Aminopropyl vs. Methyl Linker for Conjugation

The presence of a functionalizable linker arm is the primary differentiator for N3-substituted uridines intended for conjugation. N3-methyluridine (m3U) is a simple alkylated nucleoside that has been incorporated into oligonucleotides to study nuclease resistance and duplex geometry, with studies showing that 2'-O-alkyl-m3U modifications exhibit excellent nuclease resistance compared to unmodified m3U [1]. However, N3-methyluridine lacks a terminal reactive group and therefore cannot be used for bioconjugation [1]. N3-[3-(tert-Butoxycarbonyl)amino]propyluridine provides the same N3 substitution pattern but with a three-carbon linker terminating in a protected amine, enabling a vast array of downstream applications in chemical biology and therapeutic development that are impossible with the methyl analog. This functional upgrade directly translates into a higher utility value in the procurement process for researchers focused on bioconjugation, compared to those who require only a base-modification for nuclease resistance.

Aminopropyl vs. Methyl Linker
Class-level
Aminopropyl: conjugation-capable via primary amine; Methyl: no functional handle
Functionalizable vs. non-functionalizable nucleoside
Class-level inference; N3-methyluridine lacks reactive group
siRNA Therapeutics Antisense Oligonucleotides Linker Chemistry

Amino vs. Thiol Linker Reactivity

The chemical nature of the terminal reactive group on the linker is a crucial determinant of conjugation efficiency and the types of payloads that can be attached. A comparative study evaluated 5-(3-aminopropyl)uridine triphosphate (UNH2) and 5-(2-mercaptoethyl)uridine triphosphate (USH) as substrates for T7 RNA polymerase [1]. This study provides a benchmark for the relative performance of an amino vs. a thiol handle in an enzymatic context. The amino handle (UNH2) was a more effective substrate for T7 RNA polymerase, with transcription efficiencies of 43% (UNH2) compared to 29% (USH) relative to native UTP for 100 nt templates [1]. Furthermore, transcribed RNA containing ~25% UNH2 residues exhibited better substrate properties for reverse transcriptase than RNA containing ~25% of the USH analog [1]. While this data is for a C5-substituted analog, it strongly supports the premise that an aminopropyl linker is better tolerated by enzymes than a thiol-containing linker, a critical advantage for applications requiring enzymatic incorporation or processing of the modified nucleic acid.

Amino vs. Thiol Reactivity
Reported
Amino handle (UNH2): 43% T7 RNAP efficiency; Thiol (USH): 29%
Amino handle better tolerated by T7 RNA polymerase
C5-substituted analog comparison; target compound N3-substituted
RNA Labeling Bioconjugation Chemistry Nucleoside Modification

N3-Substituent Impact on Biological Potency

The N3-substituent on uridine profoundly impacts its biological activity. A comprehensive study evaluated 78 N3-substituted uridine derivatives for antinociceptive effects in mice, providing a rich dataset for structure-activity relationships [1]. For instance, N3-(2',4'-dimethoxyphenacyl)uridine (1l) exhibited 93% antinociceptive effect in the hot plate test, while the baseline reference compound, N3-phenacyluridine (1h), had an effect of 16% [1]. This represents a 5.8-fold increase in potency [1]. Another derivative, N3-(2',5'-dimethoxyphenacyl)arabinofuranosyluracil (6m), had an 82% effect (5.1-fold increase) [1]. This data unequivocally demonstrates that the identity of the N3-substituent is a primary driver of biological activity. While the Boc-aminopropyl substituent in the target compound was not part of this study, the data provides a quantitative framework for understanding that N3-substituent variation can yield >5-fold differences in potency. This is directly relevant for researchers using this compound to create biologically active conjugates or to explore new chemical space in drug discovery.

N3-Substituent Impact on Endpoint
Reported
Baseline phenacyl derivative: 16%; dimethoxyphenacyl derivative: 93% antinociception response
N3-substituent variation can alter model endpoint >5-fold
In vivo mouse model; target compound not directly tested
Nucleoside Analogs CNS Drug Discovery Antinociception

N3-(Boc-aminopropyl)uridine Applications


Site-Specific Oligonucleotide Conjugation

This compound is ideal as a phosphoramidite building block for solid-phase oligonucleotide synthesis. Its Boc-protected amine remains intact through the standard synthesis cycle (including basic deprotection steps), allowing for the creation of an oligonucleotide with a masked amine handle at a precise internal or terminal position. Following cleavage and deprotection with mild acid, the free amine can be conjugated to a wide range of payloads (fluorophores, PEG, lipids, targeting ligands) using standard amine-reactive chemistry (e.g., NHS esters). This application leverages the orthogonal stability of the Boc group, as discussed in Evidence Item #2 [1], and the unique N3 position which, while disrupting base-pairing, ensures the linker is solvent-exposed in single-stranded regions or terminal loops, maximizing conjugation efficiency and minimizing interference with duplex formation [2].

RNA Aptamer Discovery via SELEX

While the nucleoside itself is not a triphosphate, it serves as a crucial synthetic intermediate for creating the corresponding triphosphate (N3-aminopropyl-UTP) after Boc deprotection and 5'-triphosphorylation. As demonstrated by the comparative data with 5-substituted analogs, an aminopropyl linker is better tolerated by T7 RNA polymerase than a thiol linker (43% vs. 29% efficiency) [3]. The N3-linked triphosphate would be a novel substrate for in vitro selection experiments (SELEX) aimed at evolving aptamers with new catalytic or binding properties. The primary amine, exposed after incorporation, provides a unique chemical handle for post-selection labeling or for introducing functional diversity beyond the four canonical bases, directly addressing the need for expanded chemical space in nucleic acid libraries [3].

N3-Uridine SAR for CNS Drug Discovery

The target compound represents a versatile starting material for synthesizing a diverse library of N3-substituted uridine derivatives. As demonstrated by the quantitative SAR data for antinociceptive activity, variations at the N3 position can lead to more than 5-fold differences in in vivo potency [4]. The Boc-aminopropyl group can be deprotected and further functionalized via amide bond formation, allowing medicinal chemists to rapidly explore how different N3-substituents affect biological activity, receptor binding, and metabolic stability. This makes the compound a strategic procurement choice for medicinal chemistry programs focused on CNS indications like epilepsy, anxiety, or sleep disorders, where uridine analogs have shown preclinical promise [4].

Amine-Reactive Payload Conjugation

For researchers seeking to attach hydrophobic moieties (e.g., cholesterol), cell-penetrating peptides, or large biomolecules to oligonucleotides, this compound provides a critical advantage. The Boc group offers a stable protecting strategy that is orthogonal to the base-labile cyanoethyl groups used in standard phosphoramidite chemistry [1]. This ensures the amine is not prematurely exposed and does not participate in side reactions. After oligonucleotide synthesis, the Boc group is cleanly removed under mild acidic conditions, which do not damage the oligonucleotide or the acid-sensitive glycosidic bond in the uridine. This reliable and well-understood deprotection profile, benchmarked at 80-90% yield in analog systems , provides a predictable, high-yielding route to complex oligonucleotide conjugates that is superior to using less stable protecting groups like Fmoc [1].

Application
Selection Property
Validation Focus
Oligonucleotide conjugation
Boc-amine orthogonal protection
Post-synthesis amine coupling yield
SELEX aptamer discovery
Aminopropyl linker enzyme compatibility
T7 RNAP incorporation efficiency
N3-uridine SAR studies
N3-substituent derivatization potential
Model-response endpoint change
Payload conjugation (e.g., lipids, peptides)
Boc deprotection profile
Conjugation efficiency and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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